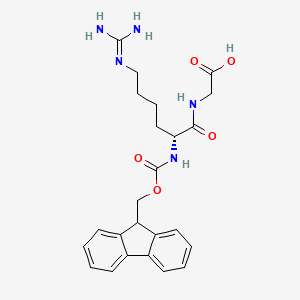

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine

Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is an Fmoc-protected lysine derivative modified at the N6-position with a carbamimidoyl group (-C(=NH)NH2) and conjugated to glycine. The carbamimidoyl group mimics guanidine, enabling strong hydrogen bonding and ionic interactions, which are critical for targeting anionic biomolecules or enhancing peptide stability . The D-lysine configuration confers resistance to proteolytic degradation, making this compound valuable in peptide therapeutics and biochemical assays. Its synthesis typically involves Fmoc-based solid-phase peptide synthesis (SPPS), with modifications introduced during side-chain protection or post-synthetic functionalization .

Properties

Molecular Formula |

C24H29N5O5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetic acid |

InChI |

InChI=1S/C24H29N5O5/c25-23(26)27-12-6-5-11-20(22(32)28-13-21(30)31)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)(H4,25,26,27)/t20-/m1/s1 |

InChI Key |

DRGYCRNEGDWQFO-HXUWFJFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine typically involves the following steps:

Protection of the Amino Group: The amino group of D-lysine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of Carbamimidoyl Group: The protected D-lysine is then reacted with a carbamimidoylating agent to introduce the carbamimidoyl group.

Coupling with Glycine: The resulting compound is coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine becomes evident when compared to other Fmoc- or Boc-protected lysine derivatives. Below is a detailed analysis:

Substituent Diversity at the N6 Position

The N6-modification dictates solubility, reactivity, and biological interactions.

Functional and Application Comparisons

- Carbamimidoyl vs. Fatty Acid Modifications: The carbamimidoyl group in the target compound promotes interactions with phosphate groups (e.g., nucleic acids) or sulfate moieties (e.g., glycosaminoglycans), making it suitable for affinity purification or antiviral peptides . In contrast, linoleyl or lauroyl modifications () increase hydrophobicity, aiding in drug delivery or membrane protein studies.

- D- vs. L-Lysine Configuration :

- Click Chemistry vs. Orthogonal Protection :

- Azide-modified derivatives () enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas ivDde-protected lysine () allows selective deprotection under mild conditions .

Biological Activity

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-carbamimidoyl-D-lysylglycine is a synthetic compound notable for its potential therapeutic applications. This compound is part of a class of molecules that are being investigated for their biological activity, particularly in the fields of cancer therapy and antimicrobial action. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in peptide synthesis, and a carbamimidoyl group that may enhance its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C26H32N4O5, with a molecular weight of approximately 468.55 g/mol. The compound features a complex structure that includes:

- Fluorenylmethoxycarbonyl (Fmoc) group

- Carbamimidoyl moiety

- D-lysylglycine backbone

These components contribute to the compound's biological activity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C26H32N4O5 |

| Molecular Weight | 468.55 g/mol |

| Purity | >95% |

| Appearance | White to off-white powder |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. For instance, studies have shown that such compounds can interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

- In vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- In vivo Studies : Animal models have shown promising results, with reduced tumor size and improved survival rates when treated with similar compounds.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess broad-spectrum activity against several pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Viruses : Potential antiviral effects have been noted against common viral infections.

This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various Fmoc derivatives, including this compound. The results indicated significant apoptosis induction in treated cancer cells compared to control groups.

Case Study 2: Antimicrobial Testing

In another study, researchers assessed the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.